

The Synthesis of Anticancer Agent DMU-135: A Technical Guide

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Compound of Interest

Compound Name: Anticancer agent 135

Cat. No.: B12377495

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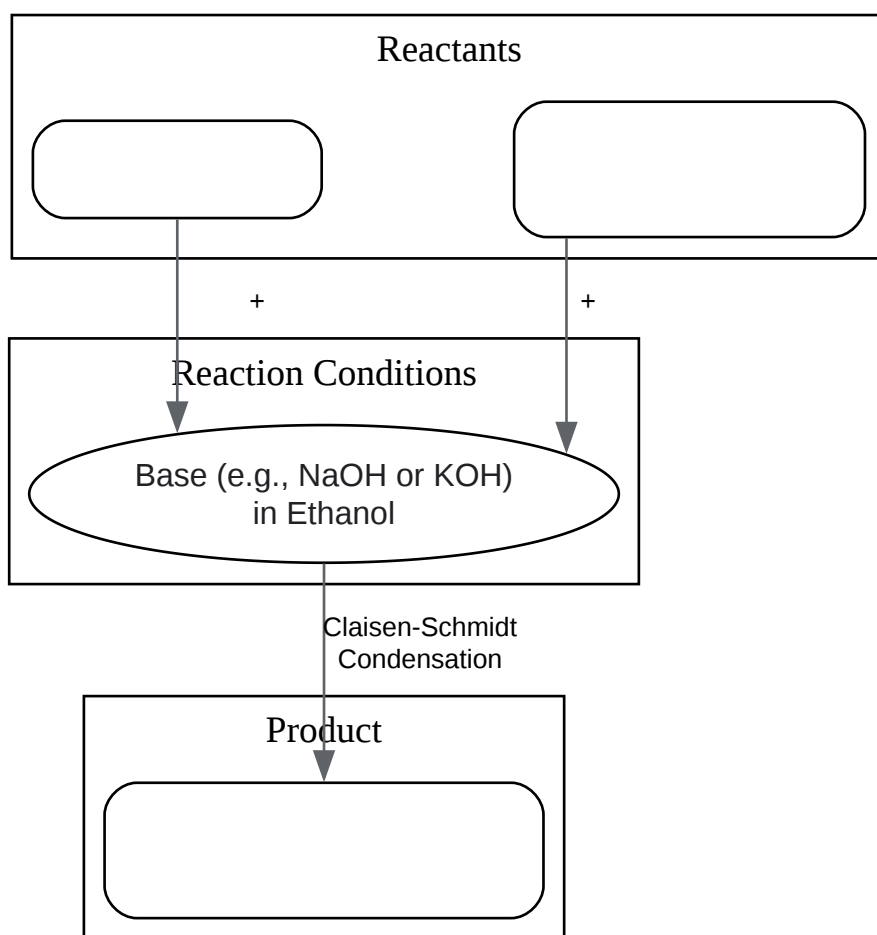
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway for the anticancer agent DMU-135, also known as 3,4-Methylenedioxy-3',4',5'-trimethoxy chalcone. This compound is a novel prodrug designed for activation by the tumor-selective enzyme CYP1B1 into a potent tyrosine kinase inhibitor. This document details the synthetic protocol, quantitative data, and relevant biological pathways.

Core Synthesis Pathway: Claisen-Schmidt Condensation

The synthesis of DMU-135 is achieved through a Claisen-Schmidt condensation, a reliable and widely used method for the formation of chalcones. This reaction involves the base-catalyzed condensation of an acetophenone with a benzaldehyde. In the case of DMU-135, the precursors are 3,4,5-trimethoxyacetophenone and 3,4-(methylenedioxy)benzaldehyde (piperonal).

The general reaction scheme is as follows:



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Caption: General synthesis pathway of DMU-135 via Claisen-Schmidt condensation.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of DMU-135 based on established methodologies for Claisen-Schmidt condensation of chalcones.

Materials:

- 3,4,5-trimethoxyacetophenone
- 3,4-(methylenedioxy)benzaldehyde (piperonal)
- Ethanol (95%)

- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Hydrochloric acid (HCl), dilute solution
- Deionized water
- Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, filtration apparatus)

Procedure:

- **Reactant Preparation:** In a round-bottom flask, dissolve equimolar amounts of 3,4,5-trimethoxyacetophenone and 3,4-(methylenedioxy)benzaldehyde in ethanol.
- **Reaction Initiation:** While stirring the solution at room temperature, slowly add a concentrated aqueous solution of sodium hydroxide or potassium hydroxide.
- **Reaction Progression:** Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary but are typically in the range of 2-24 hours.
- **Product Isolation:** Once the reaction is complete, the mixture is poured into a beaker containing crushed ice and water. The solution is then acidified with dilute hydrochloric acid to precipitate the crude product.
- **Purification:** The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral. The crude DMU-135 is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
- **Characterization:** The purity and identity of the synthesized DMU-135 can be confirmed using techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry).

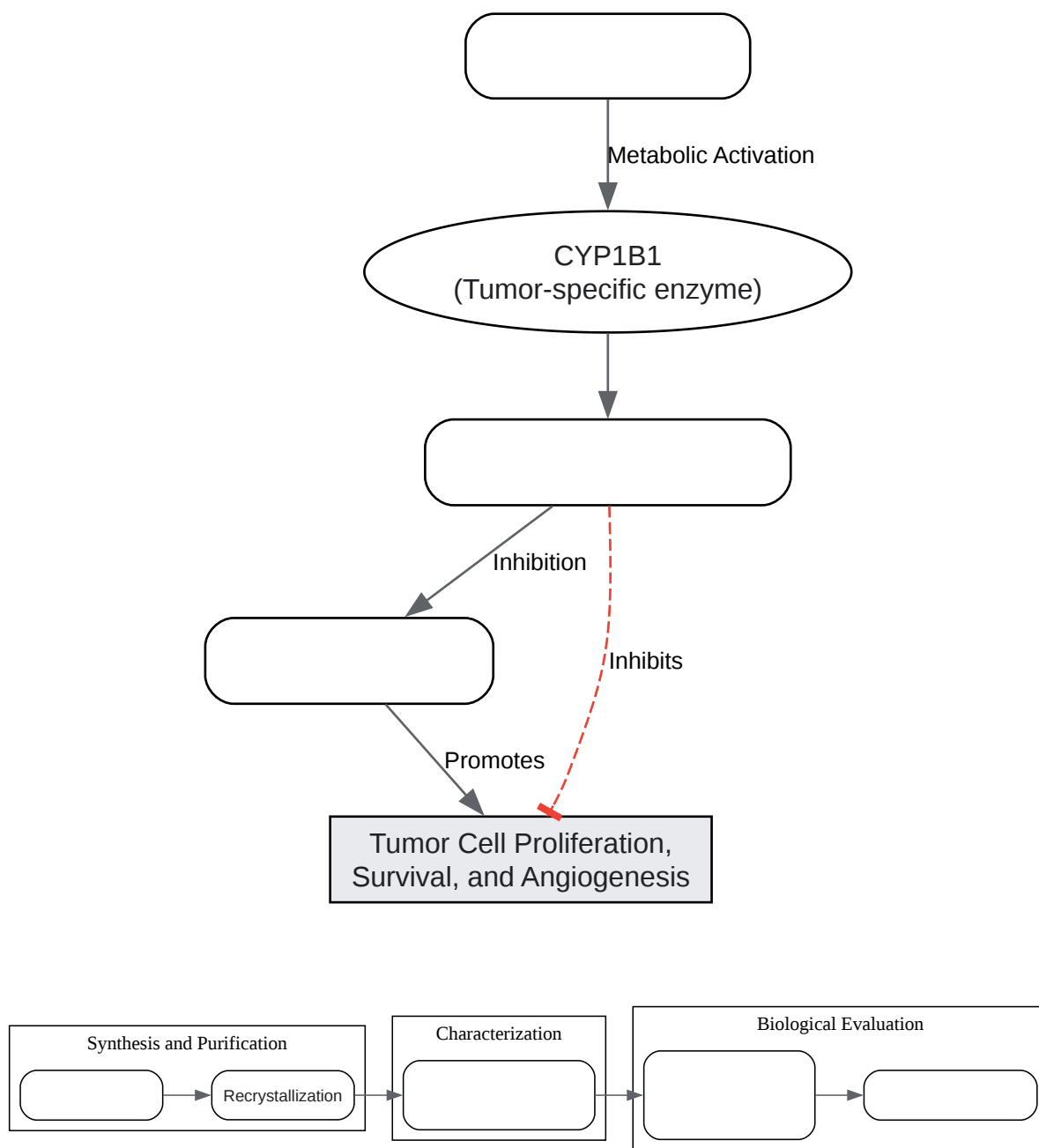
Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of chalcones via Claisen-Schmidt condensation, which would be applicable to the synthesis of DMU-135.

Parameter	Value	Notes
Yield	43-94%	The yield can vary depending on the specific reaction conditions and purity of the starting materials.[1]
Purity	>95%	Purity is typically determined by HPLC after recrystallization.
Melting Point	Varies	The melting point is a key indicator of purity and should be compared to a reference value if available.
¹ H NMR	Conforms to structure	The proton NMR spectrum should show characteristic peaks for the aromatic, methoxy, methylenedioxy, and α,β-unsaturated ketone protons.
¹³ C NMR	Conforms to structure	The carbon NMR spectrum should confirm the presence of all carbon atoms in the molecule.
Mass Spec (ESI-MS)	[M+H] ⁺ observed	The mass spectrum should show the molecular ion peak corresponding to the mass of DMU-135.

Biological Activity and Signaling Pathway

DMU-135 is designed as a prodrug that is activated by the cytochrome P450 enzyme CYP1B1, which is overexpressed in many tumors. Upon activation, it is thought to inhibit tyrosine kinases, which are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.



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References

- 1. The Synthesis of Chalcones as Anticancer Prodrugs and their Bioactivation in CYP1 Expressing Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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